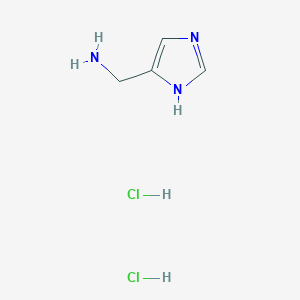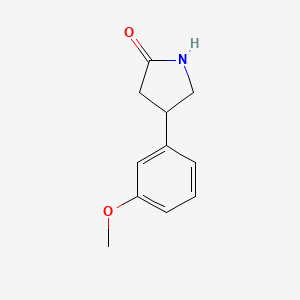
3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid” is an organic compound with the molecular formula C8H9NO4S2 . It has a molecular weight of 247.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Catalytic Applications
3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid and related compounds are involved in catalytic reactions. For instance, thiophene-2-carboxylates substituted at the 3-position with sulfamoyl groups are coupled with various aryl/heteroaryl bromides, achieving regiospecific arylations (Bheeter, Bera, & Doucet, 2013). Similarly, 3-thiophene- and 3-furancarboxylic acids undergo perarylation, leading to tetraarylated products (Nakano, Tsurugi, Satoh, & Miura, 2008).
Mass Spectrometry Applications
In mass spectrometry, the differentiation of isomeric substituted thiophene-2-carboxylic acids is noteworthy. This distinction is crucial in identifying compounds and understanding their fragmentation patterns (Fisichella, Occhipinti, Consiglio, Spinelli, & Noto, 1982).
Synthesis of Derivatives
This compound is involved in synthesizing various derivatives. For instance, 3-carboalkoxy-2,3-dihydrothiophenes, synthesized from thiophene-3-carboxylic acid, are used as potential β-lactamase inhibitors (Lange, Savard, Viswanatha, & Dmitrienko, 1985).
Applications in Heterocyclic Syntheses
The compound plays a role in the synthesis of heterocyclic compounds like thienopyridinones and thienopyranones, showcasing its utility in creating diverse molecular structures (Ames & Ribeiro, 1975).
Application in Polymer Synthesis
This acid is also significant in synthesizing water-soluble polythiophene carboxylic acids, which have potential applications in various fields due to their unique solution properties (Kim, Chen, Gong, & Osada, 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYZTCQLGNOUQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585384 |
Source


|
| Record name | 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923129-16-2 |
Source


|
| Record name | 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid interact with AmpC β-lactamase at a molecular level?
A1: The research paper describes the crystal structure of AmpC β-lactamase complexed with this compound, designated as "fragment 48" []. While the abstract doesn't provide specific details about the interaction, the crystal structure determination suggests that this compound binds to the enzyme's active site. Further analysis of the crystal structure could reveal the specific amino acid residues involved in the interaction and the types of chemical bonds formed. This information is crucial for understanding the compound's potential as an inhibitor of AmpC β-lactamase.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
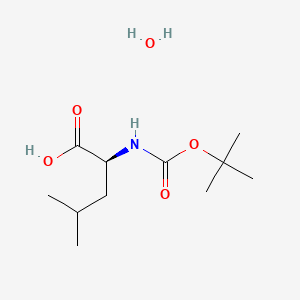
![1-[2-(Benzyloxy)phenyl]propan-1-one](/img/structure/B1355584.png)

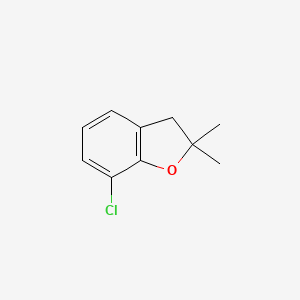
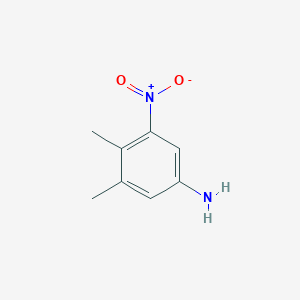
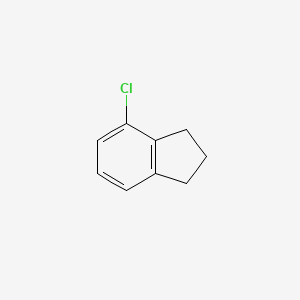
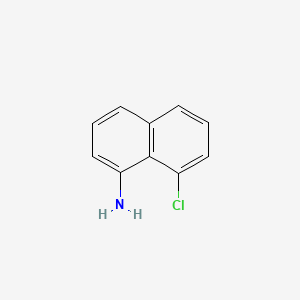
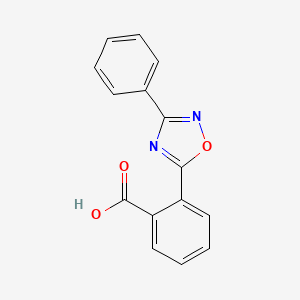
![3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1355600.png)



